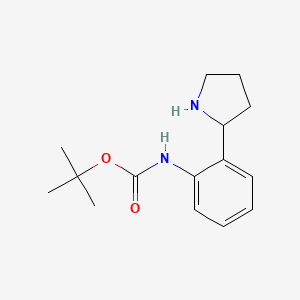
3-(3-Fluoro-5-methylbenzyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-5-methylbenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the fluoro and methyl groups on the benzyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-methylbenzyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-5-methylbenzyl chloride and piperidine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where piperidine acts as a nucleophile and attacks the benzyl chloride, resulting in the formation of this compound.
Reaction Conditions: This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluoro-5-methylbenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluoro and methyl groups on the benzyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-(3-Fluoro-5-methylbenzyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluoro-5-methylbenzyl)piperidine involves its interaction with molecular targets, such as enzymes or receptors. The presence of the fluoro and methyl groups can influence its binding affinity and specificity. The compound may modulate signaling pathways, such as the NF-κB or PI3K/Akt pathways, which are involved in various cellular processes, including inflammation, apoptosis, and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Fluoro-4-methylbenzyl)piperidine
- 4-(3-Fluoro-4-methoxybenzyl)piperidine hydrochloride
- 2-(3-Fluorobenzyl)piperidine hydrochloride
- 4-(4-Fluoro-2-methylbenzyl)piperidine hydrochloride
- 3-(4-Fluorobenzyl)piperidine hydrochloride
Uniqueness
3-(3-Fluoro-5-methylbenzyl)piperidine is unique due to the specific positioning of the fluoro and methyl groups on the benzyl ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the specific arrangement of substituents can influence its reactivity, binding affinity, and overall pharmacological profile .
Propiedades
Fórmula molecular |
C13H18FN |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
3-[(3-fluoro-5-methylphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H18FN/c1-10-5-12(8-13(14)6-10)7-11-3-2-4-15-9-11/h5-6,8,11,15H,2-4,7,9H2,1H3 |
Clave InChI |
RZKLSMLXSKWPGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)F)CC2CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











amine](/img/structure/B13594783.png)



![6-(4-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B13594800.png)
